molecular formula C12H16ClNO2S B2873289 2-(4-Chlorophenylthio)-N-(2-methoxyethyl)propanamide CAS No. 357212-01-2

2-(4-Chlorophenylthio)-N-(2-methoxyethyl)propanamide

Cat. No.: B2873289
CAS No.: 357212-01-2
M. Wt: 273.78
InChI Key: LOSAHKBJRPBJPU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenylthio)-N-(2-methoxyethyl)propanamide is an organic compound that features a chlorophenylthio group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenylthio)-N-(2-methoxyethyl)propanamide typically involves the reaction of 4-chlorothiophenol with 2-bromo-N-(2-methoxyethyl)propanamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction proceeds via nucleophilic substitution, where the thiophenol attacks the bromo group, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenylthio)-N-(2-methoxyethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the chlorophenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propanamide can be reduced to form the corresponding amine.

    Substitution: The chlorine atom in the chlorophenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenylthio)-N-(2-methoxyethyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenylthio)-N-(2-methoxyethyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The chlorophenylthio group can form specific interactions with the active sites of enzymes, potentially inhibiting their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenylthio)acetamide
  • 2-(4-Chlorophenylthio)propanoic acid
  • 2-(4-Chlorophenylthio)ethanol

Uniqueness

2-(4-Chlorophenylthio)-N-(2-methoxyethyl)propanamide is unique due to the presence of both the chlorophenylthio and methoxyethyl groups, which confer specific chemical and biological properties. The combination of these functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(2-methoxyethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2S/c1-9(12(15)14-7-8-16-2)17-11-5-3-10(13)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSAHKBJRPBJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCOC)SC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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